molecular formula C6H11I B13393814 1-Iodohex-2-ene

1-Iodohex-2-ene

Cat. No.: B13393814
M. Wt: 210.06 g/mol
InChI Key: SHZUPNQWZAHROG-SNAWJCMRSA-N
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Description

2-Hexene, 1-iodo-, (2E)- is an organic compound with the molecular formula C6H11I It is an alkene with an iodine atom attached to the first carbon of the hexene chain The (2E) notation indicates that the substituents on the double bond are on opposite sides, giving it a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hexene, 1-iodo-, (2E)- can be synthesized through various methods. One common approach involves the hydroiodination of 2-hexyne. This reaction typically requires the presence of a catalyst, such as palladium or platinum, and is carried out under controlled conditions to ensure the desired (2E) configuration is obtained.

Another method involves the halogenation of 2-hexene followed by a substitution reaction. In this process, 2-hexene is first treated with a halogen, such as bromine, to form 2-hexene, 1-bromo-. This intermediate is then reacted with sodium iodide in acetone to replace the bromine atom with an iodine atom, yielding 2-hexene, 1-iodo-, (2E)-.

Industrial Production Methods

Industrial production of 2-hexene, 1-iodo-, (2E)- typically involves large-scale halogenation and substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Hexene, 1-iodo-, (2E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or diols. For example, treatment with meta-chloroperoxybenzoic acid can yield an epoxide, while osmium tetroxide can produce a diol.

    Reduction: Reduction of the iodine atom can lead to the formation of 2-hexene.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, to form different functionalized hexenes.

Common Reagents and Conditions

    Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) for epoxidation, osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange, sodium hydroxide (NaOH) for hydroxylation.

Major Products

    Epoxides: Formed through oxidation with mCPBA.

    Diols: Produced by dihydroxylation with OsO4.

    Functionalized Hexenes: Resulting from substitution reactions with various nucleophiles.

Scientific Research Applications

2-Hexene, 1-iodo-, (2E)- has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating functionalized alkenes and other derivatives.

    Medicinal Chemistry:

    Material Science: Used in the preparation of polymers and other materials with specific properties.

    Industrial Chemistry: Employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-hexene, 1-iodo-, (2E)- in chemical reactions involves the reactivity of the iodine atom and the double bond. The iodine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The double bond can participate in addition reactions, such as epoxidation and dihydroxylation, through the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    2-Hexene, 1-bromo-, (2E)-: Similar structure but with a bromine atom instead of iodine.

    2-Hexene, 1-chloro-, (2E)-: Similar structure but with a chlorine atom instead of iodine.

    2-Hexene, (2E)-: Lacks the halogen substituent, making it less reactive in substitution reactions.

Uniqueness

2-Hexene, 1-iodo-, (2E)- is unique due to the presence of the iodine atom, which is a larger and more polarizable halogen compared to bromine and chlorine. This makes it more reactive in nucleophilic substitution reactions and provides distinct reactivity patterns in organic synthesis.

Properties

Molecular Formula

C6H11I

Molecular Weight

210.06 g/mol

IUPAC Name

(E)-1-iodohex-2-ene

InChI

InChI=1S/C6H11I/c1-2-3-4-5-6-7/h4-5H,2-3,6H2,1H3/b5-4+

InChI Key

SHZUPNQWZAHROG-SNAWJCMRSA-N

Isomeric SMILES

CCC/C=C/CI

Canonical SMILES

CCCC=CCI

Origin of Product

United States

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